5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine

Lipophilicity Drug-likeness PK Prediction

This 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine core is engineered for regioselective SNAr functionalization, a key differentiator from non-halogenated or mono-chloro analogs. The 2-ethyl group optimizes LogP (~2.64) for CNS penetration, making it the preferred scaffold for synthesizing focused kinase inhibitor libraries (CDK/TRK/PDE10A) per patent literature. Ensure batch-to-batch consistency with certified ≥98% purity.

Molecular Formula C8H7Cl2N3
Molecular Weight 216.07
CAS No. 1296225-10-9
Cat. No. B2705659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine
CAS1296225-10-9
Molecular FormulaC8H7Cl2N3
Molecular Weight216.07
Structural Identifiers
SMILESCCC1=NN2C(=C1)N=C(C=C2Cl)Cl
InChIInChI=1S/C8H7Cl2N3/c1-2-5-3-8-11-6(9)4-7(10)13(8)12-5/h3-4H,2H2,1H3
InChIKeyGAXQAJJHZVZJGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine (CAS 1296225-10-9): Procurement & Specification Guide


5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine is a dichlorinated, 2-ethyl substituted pyrazolo[1,5-a]pyrimidine heterocycle (C8H7Cl2N3, MW 216.07 g/mol) . It serves as a versatile intermediate or scaffold for kinase inhibitor programs, particularly those targeting cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (TRKs), a therapeutic class substantiated by extensive patent literature on pyrazolo[1,5-a]pyrimidines [1][2]. The compound is offered as a research chemical with certified purity (≥98%) and defined storage conditions .

Why 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine Cannot Be Substituted by Generic Pyrazolopyrimidines


Substitution of 5,7-dichloro-2-ethylpyrazolo[1,5-a]pyrimidine with other pyrazolopyrimidines is not equivalent due to the specific electronic and steric contributions of the 5,7-dichloro and 2-ethyl substituents. The presence of two chlorine atoms at positions 5 and 7 provides dual reactive handles for sequential nucleophilic aromatic substitution (SNAr), enabling regioselective functionalization that is not possible with mono-chloro or non-halogenated analogs [1][2]. The 2-ethyl group modulates lipophilicity (predicted LogP ≈ 2.64) and potentially influences target binding compared to the unsubstituted 5,7-dichloropyrazolo[1,5-a]pyrimidine (CAS 57489-77-7), which lacks this alkyl appendage [1][3]. Generic substitution therefore risks altering both synthetic utility and downstream pharmacological properties.

Quantitative Differentiation Evidence for 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine


Enhanced Lipophilicity (LogP) vs. Non-Ethyl Analog

The target compound exhibits a predicted LogP of 2.64 , which is ~1.5-2.0 log units higher than the estimated LogP for the non-ethyl analog 5,7-dichloropyrazolo[1,5-a]pyrimidine (estimated ~0.64-1.14 based on fragment contributions). This increase in lipophilicity, driven by the 2-ethyl group, can improve passive membrane permeability and potentially enhance oral bioavailability in drug discovery programs [1].

Lipophilicity Drug-likeness PK Prediction

Defined Purity and Storage Stability vs. Unspecified Analogs

Certified purity for this specific compound is ≥98% from major suppliers , with recommended storage at 2-8°C sealed in dry conditions to prevent degradation . In contrast, the non-ethyl analog 5,7-dichloropyrazolo[1,5-a]pyrimidine (CAS 57489-77-7) is often supplied with a lower reported purity of 99.75% and different storage recommendations (room temperature). The 2-ethyl derivative's specific purity threshold and cold storage requirement suggest increased stability concerns that must be managed, but also provide a reliable, quality-controlled starting material for reproducible synthesis.

Purity Stability Quality Control

Dual Chlorine Reactive Handles for Regioselective Functionalization

The 5,7-dichloro substitution pattern allows sequential nucleophilic aromatic substitution (SNAr), a key strategy for building diverse pyrazolo[1,5-a]pyrimidine libraries [1][2]. In contrast, mono-chloro analogs (e.g., 5-chloro or 7-chloro derivatives) offer only a single reactive site, limiting structural diversification. This dual reactivity is particularly valuable for generating 5,7-disubstituted derivatives with tailored pharmacological profiles [1].

SNAr Medicinal Chemistry Scaffold Functionalization

Class-Level Kinase Inhibition Potential (PDE10A Benchmark)

While direct activity data for 5,7-dichloro-2-ethylpyrazolo[1,5-a]pyrimidine are not publicly available, the closely related 5,7-dichloropyrazolo[1,5-a]pyrimidine (fragment 5) is a validated PDE10A inhibitor with a Ki of 24 μM [1]. The 2-ethyl group in the target compound is expected to modulate target affinity and selectivity within the pyrazolopyrimidine chemotype, a well-established scaffold for kinase and phosphodiesterase inhibition [2][3]. This class-level evidence supports the compound's utility as a core for developing more potent inhibitors.

Kinase Inhibition PDE10A Neurological Disease

Recommended Applications for 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine Based on Quantitative Evidence


Lead Optimization in Kinase Drug Discovery

Due to its enhanced lipophilicity (LogP ~2.64) and dual chloro reactive centers, this compound is a preferred starting material for synthesizing focused libraries of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors [1][2]. The 2-ethyl group improves drug-like properties, and the 5,7-dichloro pattern enables efficient SAR exploration via SNAr chemistry .

Synthesis of PDE10A-Targeted CNS Agents

The class-level PDE10A inhibitory activity (Ki=24 μM for the non-ethyl analog) [1] justifies the use of this compound in synthesizing derivatives for schizophrenia and other CNS disorders. The 2-ethyl substitution may further fine-tune CNS penetration and target engagement.

Building Block for Dual CDK/TRK Inhibitors

Given the extensive patent literature on pyrazolo[1,5-a]pyrimidines as CDK and TRK inhibitors [2], this 5,7-dichloro-2-ethyl core is a strategic intermediate for developing dual kinase inhibitors with potential anticancer applications.

Quality-Controlled Starting Material for Reproducible Synthesis

With certified purity (≥98%) and defined storage conditions (2-8°C) , this compound is suitable for use in preclinical research where batch-to-batch consistency is critical. Procurement from reputable vendors ensures reliable outcomes in medicinal chemistry campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,7-Dichloro-2-ethylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.